molecular formula C7H8Cl3N B1453208 2,3-Bis(chloromethyl)pyridine hydrochloride CAS No. 27221-49-4

2,3-Bis(chloromethyl)pyridine hydrochloride

Cat. No.: B1453208
CAS No.: 27221-49-4
M. Wt: 212.5 g/mol
InChI Key: ODUGCZCPPAKASB-UHFFFAOYSA-N
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Description

2,3-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 27221-49-4 . It has a molecular weight of 212.51 and is typically stored at room temperature . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, has been synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H . This indicates the presence of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 212.51 .

Scientific Research Applications

1. Diels-Alder Reactions

2,3-Bis(chloromethyl)pyridine hydrochloride is utilized in Diels-Alder reactions. Specifically, it serves as a precursor for various pyridine o-quinodimethane analogues. These compounds are involved in forming tetrahydroquinoline and -isoquinoline type adducts, showcasing its versatility in synthetic organic chemistry (Carly et al., 1996).

2. Synthesis Safety and Scalability

Another critical aspect of this compound is its synthesis process. Research has focused on developing scalable and safe synthesis methods that are both economical and environmentally acceptable. This includes evaluating various chlorination procedures to mitigate environmental and disposal issues (Grimm et al., 2002).

3. Formation of N-Heterocyclic Complexes

This chemical is instrumental in forming N-heterocyclic complexes of metals like Rhodium and Palladium. Its reaction with n-butylimidazole leads to the formation of bis(silver carbene) complexes, which can further react to yield metal carbene complexes. Such applications are significant in organometallic chemistry and catalysis (Simons et al., 2003).

4. Electrocatalytic Applications

In electrochemistry, this compound is used for the direct and cobalt(I) salen-catalyzed reduction at carbon cathodes. This process leads to the production of various compounds, illustrating the compound's utility in electrochemical synthesis and catalysis (Ji et al., 2001).

5. Development of Chemosensors

It has been used in the synthesis of a selective and sensitive fluorescent chemosensor for Hg2+. The chemosensor, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine, shows a significant increase in fluorescence quantum yield upon the addition of Hg2+ in neutral buffer aqueous solution (Guo et al., 2004).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for 2,3-Bis(chloromethyl)pyridine hydrochloride were not found in the search results, chloromethylpyridines are precursors to pyridine-containing ligands , suggesting potential applications in the synthesis of complex organic molecules.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,3-Bis(chloromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly as a reactant in the preparation of negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5) . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of pyridine derivatives that coordinate with metal ions through nitrogen atoms to form complexes . These interactions are crucial for the compound’s role in modulating biochemical pathways and reactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with mGluR5 can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . Additionally, its reactivity with cellular proteins can result in modifications that alter gene expression and metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions through nitrogen atoms is a key aspect of its mechanism of action . This interaction can inhibit or activate specific enzymes, leading to alterations in biochemical pathways. Furthermore, the compound’s reactivity with cellular proteins can result in changes in gene expression, thereby influencing cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable at room temperature, but its reactivity may lead to gradual degradation over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings. These effects include sustained changes in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and overall health of the animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can influence the overall metabolic state of the cell. These interactions are crucial for understanding the compound’s impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is transported through cellular membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. These interactions are important for the compound’s accumulation and activity in target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications This localization is crucial for its role in modulating biochemical pathways and cellular functions

Properties

IUPAC Name

2,3-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGCZCPPAKASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(2-Hydroxymethyl-pyridin-3-yl)-methanol hydrogen chloride (26.79 g, 122 mmol) was added to thionyl chloride (33.8 mL) at 5° C. under an atmosphere of argon. The resulting mixture was allowed to warm to room temperature with stirred over 16 h. The resulting mixture was then evaporated in vacuo to yield 2,3-bis-chloromethyl-pyridine hydrogen chloride as a white solid.
Quantity
26.79 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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